molecular formula C11H22O2S B1580827 Isooctyl 3-mercaptopropionate CAS No. 30374-01-7

Isooctyl 3-mercaptopropionate

Cat. No.: B1580827
CAS No.: 30374-01-7
M. Wt: 218.36 g/mol
InChI Key: ZHUWXKIPGGZNJW-UHFFFAOYSA-N
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Description

Isooctyl 3-mercaptopropionate is an organosulfur compound with the molecular formula C11H22O2S . It is a colorless liquid known for its thiol group, which imparts unique chemical properties. This compound is widely used in various industrial applications due to its ability to act as a polymerization modifier and crosslinking agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctyl 3-mercaptopropionate can be synthesized by reacting isooctanol with 3-mercaptopropionic acid in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate esterification. The resulting product is then purified through distillation and recrystallization processes.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Isooctyl 3-mercaptopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Thioethers.

Scientific Research Applications

Isooctyl 3-mercaptopropionate has diverse applications in scientific research:

Comparison with Similar Compounds

  • Pentaerythritol tetrakis (3-mercaptopropionate)
  • Trimethylolpropane tris (3-mercaptopropionate)
  • Butyl 3-mercaptopropionate
  • Methyl 3-mercaptopropionate

Comparison: Isooctyl 3-mercaptopropionate is unique due to its branched isooctyl group, which imparts greater hydrophobicity and flexibility compared to its linear counterparts. This makes it particularly useful in applications requiring enhanced water resistance and mechanical properties .

Properties

IUPAC Name

6-methylheptyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22O2S/c1-10(2)6-4-3-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUWXKIPGGZNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274150
Record name 6-Methylheptyl 3-sulfanylpropanoate
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Molecular Weight

218.36 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3-mercapto-, isooctyl ester
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CAS No.

89136-90-3, 30374-01-7
Record name 6-Methylheptyl 3-mercaptopropanoate
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Record name Propanoic acid, 3-mercapto-, isooctyl ester
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Record name 6-Methylheptyl 3-mercaptopropionate
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Record name Propanoic acid, 3-mercapto-, isooctyl ester
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Record name 6-Methylheptyl 3-sulfanylpropanoate
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Record name Isooctyl 3-mercaptopropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Isooctyl 3-Mercaptopropionate in the provided research articles?

A1: In the provided research, this compound is primarily utilized as a chain transfer agent in the synthesis of acrylic-based polymers, specifically for controlling the molecular weight of the polymers. [, , , , ]

Q2: How does this compound impact the properties of acrylic coatings?

A2: this compound influences the molar mass of the copolymers used in acrylic coatings. Reducing the molar mass, in turn, affects key coating properties. Studies demonstrate that lower molar mass, achieved by incorporating this compound, leads to a decrease in the minimum film-forming temperature of the coatings. [, ] This implies that coatings can be formed at lower temperatures, potentially saving energy during the manufacturing process.

Q3: Can you elaborate on the mechanism by which this compound controls polymer molecular weight?

A3: this compound functions as a chain transfer agent during polymerization. It interrupts the growing polymer chain by donating its hydrogen atom to the active radical end of the growing chain. This terminates the growth of that particular chain. Simultaneously, the this compound molecule itself becomes a radical, capable of initiating the growth of a new polymer chain. This process effectively controls the average chain length and thus the molar mass of the final polymer product. []

Q4: Apart from acrylic coatings, what other applications utilize this compound?

A4: this compound finds application in formulating alkaline-soluble acrylate emulsions. These emulsions are versatile and are used in products like adhesives, coatings, thickening agents, and various additives for industries ranging from construction to paper manufacturing. []

Q5: this compound was used in a "click chemistry" reaction. Could you elaborate on this?

A5: Researchers used this compound to functionalize a specific type of polyester, poly(LO-alt-PA), by targeting its vinyl double bonds. [] This reaction, known as thiol-ene click chemistry, is highly efficient and allows for the controlled modification of polymers with specific functional groups. This modification can introduce new properties to the polymer, such as altered hydrophobicity or the ability to interact with other molecules in specific ways.

Q6: Are there any analytical techniques specifically highlighted for characterizing polymers synthesized using this compound?

A6: Yes, the research articles emphasize the importance of Size Exclusion Chromatography (SEC) and Asymmetric Flow Field Flow Fractionation (A4F), both coupled with Multi-Angle Light Scattering (MALS) detectors (SEC-MALS and A4F-MALS respectively), for determining the molar mass distribution of the synthesized polymers. [, ] These techniques are particularly valuable for characterizing complex polymer systems, especially those containing microgels or core-shell structures.

Q7: What is the significance of studying the molar mass distribution in these applications?

A7: Understanding the molar mass distribution is crucial because it directly impacts the physical and chemical properties of polymers, including their mechanical strength, viscosity, and film-forming abilities. By fine-tuning the molar mass distribution through the use of this compound, researchers can optimize the performance of the final products for their intended applications. [, , ]

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